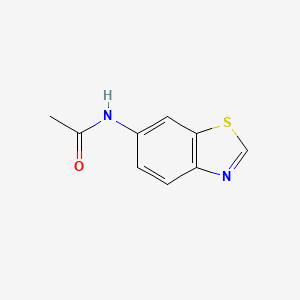

N-(1,3-benzothiazol-6-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-8-9(4-7)13-5-10-8/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSLLQFUQDEFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310155 | |

| Record name | N-6-Benzothiazolylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-63-1 | |

| Record name | N-6-Benzothiazolylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-6-Benzothiazolylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(1,3-benzothiazol-6-yl)acetamide chemical structure and properties

Technical Monograph: -(1,3-benzothiazol-6-yl)acetamide[1]

Executive Summary

-(1,3-benzothiazol-6-yl)acetamide1Critical Identity Warning:

Researchers must distinguish this compound from CAS 6295-57-4 , which refers to 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid.[1] The target compound discussed here is the

Part 1: Structural Architecture & Electronic Properties[1]

Molecular Scaffold

The molecule consists of a planar 1,3-benzothiazole fused ring system. The acetamido group (

-

Formula:

-

Molecular Weight: 192.24 g/mol

-

Core Geometry: Planar aromatic system allowing for DNA intercalation or

-

Electronic Distribution & Reactivity

The benzothiazole ring is electron-deficient at the C2 position due to the inductive effect of the ring nitrogen and sulfur. However, the acetamide at C6 acts as a weak activator.

-

H-Bond Potential:

-

Donor: The amide

(1 donor). -

Acceptor: The amide carbonyl oxygen and the thiazole ring nitrogen (2 acceptors).

-

-

Lipophilicity (LogP): Estimated at ~1.5 – 2.0, making it moderately lipophilic and membrane-permeable.

Part 2: Synthetic Pathways[1][2]

The synthesis of

Standard Protocol: Nucleophilic Acyl Substitution

Reagents:

-

Substrate: 6-Aminobenzothiazole (1.0 eq)

-

Acylating Agent: Acetic Anhydride (

) (1.5 eq) or Acetyl Chloride ( -

Solvent: Glacial Acetic Acid or Ethanol[2]

-

Base (Optional): Pyridine or Triethylamine (

) (if using

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 6-aminobenzothiazole in 20 mL of glacial acetic acid (or ethanol).

-

Addition: Add 15 mmol of acetic anhydride dropwise at room temperature.

-

Note: If using acetyl chloride, cool the solution to 0°C and add 1.2 eq of base to scavenge HCl.

-

-

Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).

-

Quenching: Pour the hot reaction mixture into 100 mL of ice-cold water.

-

Precipitation: The product will precipitate as a solid. Stir for 30 minutes to ensure full crystallization.

-

Purification: Filter the solid and recrystallize from hot ethanol to yield pure

-(1,3-benzothiazol-6-yl)acetamide.

Reaction Pathway Diagram

Caption: Nucleophilic acyl substitution pathway converting 6-aminobenzothiazole to the target acetamide.

Part 3: Analytical Characterization[1]

Validating the structure requires distinguishing the 6-isomer from the 2-isomer.[1] The key diagnostic peak is the C2 proton on the thiazole ring.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Amide -NH | 10.10 – 10.30 | Singlet (Broad) | 1H | Disappears with |

| C2-H (Thiazole) | 9.25 – 9.35 | Singlet | 1H | Critical ID: This proton is absent in the 2-substituted isomer.[1] |

| C7-H (Ar) | 8.45 – 8.55 | Doublet ( | 1H | Meta-coupling to C5-H. |

| C4-H (Ar) | 7.95 – 8.05 | Doublet ( | 1H | Ortho-coupling.[1] |

| C5-H (Ar) | 7.55 – 7.65 | Doublet of Doublets | 1H | Coupling to C4 and C7. |

| Methyl ( | 2.05 – 2.15 | Singlet | 3H | Acetyl group methyl. |

Infrared Spectroscopy (FT-IR)

-

Amide I (

Stretch): 1660 – 1690 -

Amide II (

Bend): 1530 – 1550 -

Stretch: 3250 – 3350

-

(Thiazole): ~1480

Part 4: Biological Context & Applications

Pharmacophore Analysis

The 6-acetamidobenzothiazole scaffold acts as a bioisostere for purine bases, making it highly relevant in kinase inhibition and DNA-binding studies.[1]

-

Kinase Inhibition: The benzothiazole nitrogen (N3) can accept a hydrogen bond from the kinase hinge region, while the acetamide group at C6 extends into the solvent-accessible pocket or hydrophobic back-pocket, depending on the specific kinase.

-

Antitumor Activity: Derivatives of this scaffold have shown cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines, often by interfering with microtubule polymerization or inhibiting topoisomerase II.

Biological Interaction Map

Caption: Pharmacophore mapping of the compound to potential biological targets.

Part 5: Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for benzothiazoles.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen or argon) to prevent slow oxidation or hydrolysis.

References

-

Synthesis of Benzothiazole Derivatives

- Source: Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing 6-substituted benzothiazole." European Journal of Medicinal Chemistry, 2012.

- Context: Describes the acetylation of 6-aminobenzothiazole as a precursor step.

-

NMR Characterization of Benzothiazoles

- Source: PubChem Compound Summary for 6-Aminobenzothiazole (Precursor).

-

Context: Provides spectral baselines for the benzothiazole core.[4]

-

Biological Activity of 6-Substituted Benzothiazoles

-

General Benzothiazole Chemistry

Sources

- 1. americanelements.com [americanelements.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. saspublishers.com [saspublishers.com]

An In-Depth Technical Guide to 6-Acetamidobenzothiazole for Researchers and Drug Development Professionals

An Essential Scaffold in Medicinal Chemistry: Synthesis, Characterization, and Therapeutic Potential

Introduction

6-Acetamidobenzothiazole, a key heterocyclic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a fused benzene and thiazole ring system with an acetamido substituent, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 6-acetamidobenzothiazole, intended for researchers, scientists, and professionals involved in drug discovery and development. We will delve into its chemical identity, synthesis, physicochemical properties, analytical methodologies, and its emerging role in the development of new pharmaceuticals. The benzothiazole core is a recognized "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The addition of the acetamido group at the 6-position can significantly modulate the molecule's pharmacological profile, making it a compound of considerable interest for further investigation.

Chemical Identity and Synonyms

The cornerstone of any chemical investigation is the precise identification of the compound of interest. 6-Acetamidobenzothiazole is most accurately and unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 58249-63-1

This unique numerical identifier ensures that researchers are working with and referencing the correct chemical entity, avoiding confusion with related structures.

Synonyms:

While 6-acetamidobenzothiazole is a commonly used name, it is also known by its systematic IUPAC name and other synonyms found in chemical databases and literature:

-

N-(1,3-Benzothiazol-6-yl)acetamide

-

N-(Benzo[d]thiazol-6-yl)acetamide

Clarity in nomenclature is paramount for effective scientific communication and collaboration.

Physicochemical Properties

Understanding the physicochemical properties of 6-acetamidobenzothiazole is fundamental to its application in research and development, influencing aspects from reaction conditions to formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂OS | - |

| Molecular Weight | 192.24 g/mol | - |

| Melting Point | Not explicitly available in search results. Related compounds have melting points in the range of 150-220°C. | [4] |

| Boiling Point | Not available | - |

| Solubility | Expected to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[4] Solubility in water is likely to be low.[5][6] | - |

| Appearance | Typically a solid at room temperature. | [4] |

Note: Experimental determination is recommended for properties not explicitly found in the literature.

Synthesis of 6-Acetamidobenzothiazole

The synthesis of 6-acetamidobenzothiazole typically involves the acetylation of the corresponding amine precursor, 6-aminobenzothiazole. This reaction is a standard and well-established transformation in organic chemistry.

General Synthetic Protocol: Acetylation of 6-Aminobenzothiazole

This protocol describes a general method for the synthesis of N-(1,3-benzothiazol-6-yl)acetamide. The causality behind these steps lies in the nucleophilic nature of the amino group on 6-aminobenzothiazole attacking the electrophilic carbonyl carbon of the acetylating agent.

Materials:

-

6-Aminobenzothiazole

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., glacial acetic acid, toluene, or a biphasic system)

-

A base (e.g., triethylamine or pyridine, if using acetyl chloride)

-

Ice-cold water

-

Ethanol for recrystallization

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-aminobenzothiazole (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Acetylating Agent: Slowly add the acetylating agent (acetic anhydride or acetyl chloride, typically 1.1-1.5 equivalents) to the stirred solution. If using acetyl chloride, the reaction should be performed in the presence of a base (1.2 equivalents) to neutralize the HCl byproduct. The reaction is often exothermic and may require cooling.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude 6-acetamidobenzothiazole.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(1,3-benzothiazol-6-yl)acetamide.[7]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Synthetic Workflow Diagram

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. tuodaindus.com [tuodaindus.com]

- 6. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]

- 7. scispace.com [scispace.com]

The Multifaceted Biological Activities of 6-Substituted Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique structural features and versatile chemical reactivity have led to the discovery of a vast array of derivatives with significant pharmacological properties. Among these, derivatives substituted at the 6-position of the benzothiazole nucleus have garnered considerable attention for their potent and diverse biological activities. This technical guide provides an in-depth exploration of the biological landscape of 6-substituted benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide exemplary experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the critical knowledge to advance the therapeutic potential of this remarkable class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

6-Substituted benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways

A primary mechanism by which 6-substituted benzothiazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7][8] Studies have shown that certain derivatives can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. For instance, some compounds have been shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic pathway.[5]

Furthermore, these derivatives can modulate the activity of critical signaling pathways involved in cancer cell proliferation and survival. The AKT and ERK signaling pathways, which are often hyperactivated in various cancers, have been identified as targets for certain 6-substituted benzothiazole compounds.[7] Inhibition of these pathways can lead to cell cycle arrest and a reduction in cancer cell proliferation.[7] Some derivatives have also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in preventing cancer development.[8]

The following diagram illustrates a simplified overview of the signaling pathways targeted by some 6-substituted benzothiazole derivatives in cancer cells.

Caption: Targeted Signaling Pathways in Cancer.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 6-position of the benzothiazole ring, as well as substitutions at other positions, significantly influences the anticancer potency.

-

Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups (e.g., -Cl, -F, -NO2) or electron-donating groups (e.g., -OCH3, -N(CH3)2) at the 6-position can modulate the electronic properties of the benzothiazole system and its interaction with biological targets.[9] For example, some studies have shown that compounds with electron-withdrawing groups in the benzothiazole ring exhibit enhanced anticonvulsant activity.[9]

-

Substituents at the 2-Position: The group attached to the 2-position of the benzothiazole ring is also a critical determinant of anticancer activity. The incorporation of various heterocyclic rings (e.g., imidazole, pyridine, thiadiazole) or substituted phenyl groups at this position has led to the development of highly potent anticancer agents.[10][11] For instance, a substituted bromopyridine acetamide benzothiazole derivative displayed potent antitumor activity against several cancer cell lines with IC50 values in the nanomolar range.[8][11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 6-substituted benzothiazole derivatives against various human cancer cell lines.

| Compound ID | 6-Substituent | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 29 | -H | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [10][11] |

| SW620 (Colon) | 0.0043 | [10][11] | |||

| A549 (Lung) | 0.044 | [10][11] | |||

| HepG2 (Liver) | 0.048 | [10][11] | |||

| Derivative 53 | -Cl | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [10] |

| Compound B7 | -Cl | N-(4-nitrobenzyl)amino | A431 (Skin) | 1-4 (effective conc.) | [7] |

| A549 (Lung) | 1-4 (effective conc.) | [7] | |||

| H1299 (Lung) | 1-4 (effective conc.) | [7] | |||

| Derivative 41 | -H | Methoxybenzamide | Various | 1.1 - 8.8 | [10][11] |

| Derivative 42 | -H | Chloromethylbenzamide | Various | 1.1 - 8.8 | [10][11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-substituted benzothiazole derivatives in culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The benzothiazole scaffold is a key component in many compounds exhibiting potent antimicrobial activity.[1][12][13] 6-Substituted derivatives, in particular, have shown promise in combating a range of bacterial and fungal pathogens.

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial action of benzothiazole derivatives often involves the inhibition of essential microbial enzymes that are absent or significantly different in host cells, providing a degree of selective toxicity. For example, some benzothiazole derivatives have been shown to inhibit DNA gyrase in Staphylococcus aureus and dihydropteroate synthase in Escherichia coli.[13] These enzymes are crucial for bacterial DNA replication and folate synthesis, respectively.

The following diagram depicts a conceptual workflow for identifying the mechanism of action of antimicrobial benzothiazole derivatives.

Caption: Mechanism of Antimicrobial Action.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The lipophilicity of the molecule, influenced by the nature of the substituent at the 6-position, can play a role in its ability to penetrate the microbial cell wall and membrane.

-

Specific Substituents: The presence of certain functional groups can enhance antimicrobial activity. For example, a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity in some derivatives.[12]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 6-substituted benzothiazole derivatives against various microbial strains.

| Compound ID | 6-Substituent | 2-Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 4b | -H (5-Chloro) | Antipyrine azo dye | Salmonella typhimurium | 25-50 | [12] |

| Klebsiella pneumoniae | 25-50 | [12] | |||

| Compound 11a | -CF3O | Thiazolidinone derivative | Listeria monocytogenes | 100-250 | [12] |

| Pseudomonas aeruginosa | 100-250 | [12] | |||

| Escherichia coli | 100-250 | [12] | |||

| Staphylococcus aureus | 100-250 | [12] | |||

| Compound 130a-c | Disubstituted | Amidine | Moraxella catarrhalis | 4 | [12] |

| Compound 16c | Not specified | Pyrazole | Staphylococcus aureus | 0.025 mM | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Prepare serial two-fold dilutions of the 6-substituted benzothiazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate Wells: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several 6-substituted benzothiazole derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.[15][16][17]

Mechanism of Action

The precise mechanisms of anticonvulsant action for many benzothiazole derivatives are still under investigation. However, it is hypothesized that they may modulate the function of ion channels (e.g., sodium, potassium channels) or neurotransmitter systems (e.g., GABAergic, glutamatergic) to reduce neuronal hyperexcitability.

Preclinical Evaluation

The anticonvulsant activity of these compounds is typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.[15] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Quantitative Data: Anticonvulsant Activity

| Compound ID | 6-Substituent | Animal Model | ED50 (mg/kg) | Reference |

| Compound 4j | -N(CH3)2 | MES (mice) | 9.85 (0.5h), 14.8 (4h) | [15] |

| scPTZ (mice) | 12 (0.5h), 17 (4h) | [15] |

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and 6-substituted benzothiazole derivatives have shown promise as anti-inflammatory agents.[18][19]

Mechanism of Action

The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as cytokines (e.g., IL-6, TNF-α) and enzymes involved in the inflammatory process like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][20]

In Vitro and In Vivo Evaluation

Anti-inflammatory activity can be assessed in vitro by measuring the inhibition of inflammatory mediator production in cell cultures (e.g., lipopolysaccharide-stimulated macrophages). In vivo models, such as the carrageenan-induced paw edema model in rodents, are commonly used to evaluate the anti-inflammatory effects of test compounds.[19]

Synthesis of 6-Substituted Benzothiazole Derivatives: A General Approach

A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a p-substituted aniline with potassium thiocyanate in the presence of bromine.[21][22][23]

General Experimental Protocol

-

Thiocyanation of Aniline: To a solution of the appropriate 6-substituted aniline in glacial acetic acid, add potassium thiocyanate.

-

Bromination: Cool the reaction mixture and slowly add a solution of bromine in glacial acetic acid, maintaining a low temperature.

-

Cyclization: Allow the reaction to proceed at room temperature until completion.

-

Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the 2-amino-6-substituted benzothiazole.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, benzene).

The following diagram outlines this general synthetic scheme.

Caption: General Synthesis of 2-Amino-6-substituted Benzothiazoles.

Conclusion and Future Directions

6-Substituted benzothiazole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning from anticancer and antimicrobial to anticonvulsant and anti-inflammatory effects, underscore their significant potential in addressing a wide range of unmet medical needs. The continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of their precise mechanisms of action will be crucial in translating the therapeutic promise of these compounds into clinically effective drugs. This guide serves as a foundational resource to stimulate further research and development in this exciting area of medicinal chemistry.

References

-

Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[15][24]-xazinane-2-thiones. PubMed. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]

-

Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

-

(PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities. ResearchGate. Available at: [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. SlideShare. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Anticancer activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis of 6-substituted benzothiazoles. Reagents and conditions... ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

-

A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. Available at: [Link]

-

A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. ResearchGate. Available at: [Link]

-

(PDF) Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

-

Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. Bentham Science. Available at: [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. Available at: [Link]

-

Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Semantic Scholar. Available at: [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

-

Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

-

(PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. ijpsr.com [ijpsr.com]

- 3. benthamscience.com [benthamscience.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | PDF [slideshare.net]

- 19. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chemistryjournal.net [chemistryjournal.net]

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives

Executive Summary

The benzothiazole scaffold represents one of the most privileged structures in medicinal chemistry.[1] Defined by a benzene ring fused to a thiazole ring, this bicyclic system offers a unique electronic profile that facilitates diverse non-covalent interactions with biological targets. From its 19th-century origins in industrial dye and rubber chemistry to its modern status as a cornerstone of neuroprotective and antineoplastic pharmacotherapy, benzothiazole remains a critical tool for drug developers. This guide analyzes the historical trajectory, synthetic evolution, and mechanistic versatility of benzothiazole pharmacophores, providing actionable protocols for researchers.

Historical Evolution: From Industrial Vulcanization to Clinical Neurology

The history of benzothiazole is a case study in "scaffold repurposing"—the transition of a chemical entity from industrial utility to biological application.

The Industrial Origins (1880s–1950s)

The synthesis of the benzothiazole core was first reported by A.W. Hofmann in 1879 , who reacted 2-aminothiophenol with carbon disulfide. For nearly a century, the primary application of this scaffold was not in medicine but in the rubber industry.

-

2-Mercaptobenzothiazole (MBT): Discovered to be a potent vulcanization accelerator, MBT reduced the time and sulfur required to cure rubber, revolutionizing tire manufacturing.

-

Significance: This industrial scale-up ensured that benzothiazole precursors were cheap, abundant, and chemically well-understood, lowering the barrier to entry for later medicinal chemists.

The Medicinal Pivot (1950s–1990s)

The transition to pharmacology began with the observation that the benzothiazole ring mimics the purine base adenine, allowing it to interact with enzymes requiring ATP or nucleic acids.

-

Ethoxzolamide (1950s): One of the first clinical applications, used as a carbonic anhydrase inhibitor for glaucoma.

-

Riluzole (1995): The watershed moment for the scaffold. Riluzole (6-(trifluoromethoxy)benzothiazole-2-amine) became the first FDA-approved treatment for Amyotrophic Lateral Sclerosis (ALS), validating the scaffold's ability to cross the blood-brain barrier (BBB) and modulate CNS targets.

Chemical Foundation & Structure-Activity Relationship (SAR)

The benzothiazole pharmacophore (Figure 1) is planar and lipophilic. Its biological activity is governed by the electronic distribution between the sulfur (S1) and nitrogen (N3) atoms, and the ability to substitute at the C2 and C6 positions.

| Position | Chemical Characteristic | SAR Implication |

| C2 | Most reactive site (acidic proton on CH in thiazole). | Primary site for aryl/heteroaryl attachment. Critical for target specificity (e.g., kinase hinge binding). |

| N3 | Hydrogen bond acceptor. | Essential for binding to enzyme active sites (e.g., H-bonding with Ser/Thr residues). |

| C6 | Electron-rich aromatic position. | Ideal for electron-withdrawing groups (e.g., -F, -OCF3) to block metabolic oxidation and increase lipophilicity (logP). |

| S1 | Weak H-bond acceptor; lipophilic. | Contributes to membrane permeability and π-stacking interactions with aromatic amino acids. |

Synthetic Methodologies

While classical methods like the Jacobson cyclization (thiobenzanilides treated with ferricyanide) remain valid, modern drug discovery demands milder, metal-free protocols to avoid trace metal contamination in biological assays.

Protocol: Iodine-Promoted Condensation (Metal-Free)

This protocol is favored for its operational simplicity, high yields, and avoidance of toxic transition metals. It utilizes molecular iodine as a mild oxidant to promote the condensation of 2-aminothiophenol with aldehydes.[2]

Reagents:

-

2-Aminothiophenol (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)[3]

-

Molecular Iodine (

) (0.5 equiv) -

Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the target aldehyde in 5 mL of DMF in a round-bottom flask.

-

Activation: Add 0.5 mmol (50 mol%) of molecular iodine to the mixture.

-

Reaction: Stir the mixture at 100°C for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1).[3]

-

Quenching: Cool to room temperature and pour the reaction mixture into crushed ice containing sodium thiosulfate (

) to quench excess iodine. -

Extraction: Extract the precipitate with ethyl acetate (

mL). Wash the organic layer with brine and dry over anhydrous -

Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

Mechanism: The iodine facilitates the formation of a Schiff base intermediate, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent oxidative dehydrogenation to aromatize the thiazole ring.

Visualization of Synthetic Workflow

Figure 1: Step-wise oxidative cyclization of benzothiazoles using the Iodine/DMF protocol.

Pharmacological Versatility: Mechanisms of Action[4]

The benzothiazole scaffold is a "privileged structure" because it can be decorated to hit distinct biological targets.

Neuroprotection: Riluzole in ALS

Riluzole remains the gold standard for benzothiazole pharmacology. Its mechanism is multifaceted, addressing the excitotoxicity hypothesis of ALS.

-

Glutamate Modulation: Riluzole inhibits the presynaptic release of glutamate.[4][5]

-

Channel Blockade: It stabilizes the inactivated state of voltage-gated sodium channels (

), preventing repetitive neuronal firing. -

Receptor Antagonism: It acts as a non-competitive antagonist at NMDA and AMPA receptors.

Antitumor Bioactivation: Phortress and CYP1A1

Phortress (a lysine conjugate of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) represents a sophisticated "prodrug" strategy. Unlike standard chemotherapy, Phortress exploits the overexpression of Cytochrome P450 1A1 (CYP1A1) in tumor cells.

Mechanism of Selective Toxicity:

-

Uptake: Phortress enters the cell and is hydrolyzed to the active parent amine (5F 203).

-

Binding: 5F 203 binds to the Aryl Hydrocarbon Receptor (AhR).

-

Translocation: The AhR complex moves to the nucleus, inducing CYP1A1 transcription.[6]

-

Bioactivation: The induced CYP1A1 enzyme hydroxylates the drug, creating a reactive electrophile (nitrenium ion).

-

Adduct Formation: The electrophile covalently binds to DNA (guanine residues), causing lethal DNA damage specifically in high-CYP1A1 tumor cells.

Visualization of Phortress Bioactivation

Figure 2: The unique "suicide" mechanism of Phortress, where the tumor's own enzyme (CYP1A1) activates the drug.

Diagnostic Applications: Amyloid Imaging

Beyond therapy, benzothiazoles are critical in diagnostics. Thioflavin T (ThT) is a benzothiazole salt used universally to detect amyloid fibrils (Alzheimer’s, Parkinson’s).

-

Mechanism: In solution, the benzylamine and benzothiazole rings of ThT rotate freely, quenching fluorescence. When ThT intercalates into the

-sheet channels of amyloid fibrils, this rotation is restricted ("molecular rotor" mechanism).[7] This immobilization restores high-quantum-yield fluorescence, allowing quantification of aggregation.

Future Outlook

The future of benzothiazole lies in Targeted Protein Degradation (PROTACs) . Researchers are currently linking benzothiazole kinase inhibitors (as the "warhead") to E3 ligase ligands. The scaffold's metabolic stability makes it an ideal candidate for the linker attachment points required in these large chimeric molecules.

References

-

Hofmann, A.W. (1879). Ueber die Einwirkung von Schwefelkohlenstoff auf o-Amidophenol. Berichte der deutschen chemischen Gesellschaft. Link

-

FDA Access Data. (1995). Rilutek (Riluzole) Approval History and Labeling. Food and Drug Administration. Link

-

Bradshaw, T.D., & Westwell, A.D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Current Medicinal Chemistry. Link

-

Li, Y., Wang, Y.L., & Wang, J.Y. (2006).[2] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters. Link

-

Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

- 3. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]

- 4. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 5. Riluzole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Recrystallization Solvents for Purifying 6-Acetamidobenzothiazole

[1][3]

Executive Summary

6-Acetamidobenzothiazole is a critical intermediate in the synthesis of bioactive benzothiazole derivatives, including riluzole analogs and azo dyes.[1][2][3][4] High purity (>98%) is essential for subsequent cross-coupling reactions or biological assays.[1][3][4] While many benzothiazole derivatives are purified using ethanol, 6-acetamidobenzothiazole specifically crystallizes as white needles from a mixture of Petroleum Ether and Ethyl Acetate (PE/EA) , with a melting point of 170–171 °C .[2][4]

This guide details the validated PE/EA method and provides a "Green Chemistry" alternative using Ethanol/Water, grounded in solubility parameters.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must understand the solute-solvent interactions.[1][2][3][4] 6-Acetamidobenzothiazole possesses a planar, aromatic bicyclic core (hydrophobic) and an acetamide side chain (hydrogen bond donor/acceptor).[4]

| Property | Value | Implication for Purification |

| Structure | N-(1,3-benzothiazol-6-yl)acetamide | Planar, capable of |

| Melting Point | 170–171 °C | High MP indicates strong crystal lattice energy; requires boiling solvent for dissolution.[2][3][4] |

| Solubility (Hot) | High: Ethyl Acetate, Ethanol, DMSO | Good candidates for the "dissolution" phase.[2][3][4] |

| Solubility (Cold) | Low: Petroleum Ether, Water, Hexanes | Good candidates for "anti-solvents."[2][3][4] |

| Key Impurity | 6-Aminobenzothiazole (Starting Material) | Basic amine; more soluble in acidic/polar media than the neutral amide product.[1][2][3][4] |

Solvent Selection Strategy

The literature-validated method utilizes a Solvent/Anti-Solvent system.[1][2][3]

-

Solvent (Ethyl Acetate): Moderately polar (dielectric constant

), dissolves the amide via dipole-dipole interactions when hot.[2][4] -

Anti-Solvent (Petroleum Ether): Non-polar, aliphatic hydrocarbon.[2][3][4] It reduces the solvation power of the mixture, forcing the amide to crystallize out as "white needles" while keeping non-polar impurities or trace oils in solution.[1][3][4]

Experimental Protocol: PE/EA Recrystallization

Method: Mixed-Solvent Precipitation (Solvent/Anti-Solvent) Target Purity: >98% (HPLC/NMR)[2][4]

Reagents

-

Petroleum Ether (PE): Boiling range 40–60 °C or 60–80 °C (or substitute Heptane).[2][3][4]

-

Activated Charcoal (Optional): For removing colored oxidative impurities.[1][2][3][4]

Step-by-Step Procedure

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Heat the mixture to a gentle boil (approx. 77 °C) on a hot plate/stirrer.

-

Note: If the solid does not dissolve completely, add more EtOAc in small portions (1-2 mL) until a clear solution is obtained.[1][2][3][4]

-

Clarification (Optional): If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through a pre-warmed Celite pad.

-

-

Precipitation:

-

Crystallization:

-

Collection:

Alternative Protocol: Ethanol (Green Chemistry)

If Petroleum Ether is restricted or a greener solvent system is required, Ethanol (EtOH) is a viable alternative due to the amide's hydrogen-bonding capability.[2][3][4]

-

Procedure:

-

Dissolve crude solid in boiling Ethanol.

-

If solubility is too high (no crystals on cooling), add hot Water dropwise until turbid, then clear with a drop of Ethanol.[1][3][4]

-

Cool slowly.

-

Note: This method may be less effective at removing unreacted 6-aminobenzothiazole compared to the PE/EA method, as the amine is also soluble in ethanol.[1][3][4]

-

Analytical Validation (Self-Validating System)[1][2][4]

To ensure the protocol worked, compare your product against these standard metrics.

A. Melting Point Check[1][2][3][4][5][6][7][8][9]

-

Failure Mode: A depressed range (e.g., 160–165 °C) indicates retained solvent or unreacted amine.[3][4]

B. 1H NMR Validation (DMSO-d6)

Verify the structure using literature shifts :

-

2.09 ppm (s, 3H): Acetyl methyl group (-COCH

- 10.15 ppm (s, 1H): Amide NH proton (broad singlet).[2][3][4]

- 9.2-9.3 ppm (s, 1H): H-2 proton of the benzothiazole ring (characteristic downfield shift).[1][4]

-

Aromatic Region (7.5 - 8.5 ppm): Integration should match 3 protons.[1][3][4]

C. Impurity Logic Flow

If the product remains colored (yellow/brown) despite recrystallization, it likely contains oxidative byproducts of the starting amine.[2][3][4]

Process Visualization

Diagram 1: Solvent Selection Decision Tree

Caption: Decision tree for selecting the optimal recrystallization solvent system based on solubility and green chemistry requirements.

Diagram 2: Impurity Removal Logic

Caption: Mechanistic separation of the target amide from amine impurities using the differential solubility of the PE/EA system.

References

-

Mahato, A. K., et al. (2011).[1][3][4] An expedient synthesis of novel 2-substituted thiazolo[4,5-f]isoquinolines/quinolines and benzo[1,2-d]thiazoles. Arkivoc, (ix), 155-165.[2][3][4] [Link]

-

National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 7222, Benzothiazole. [Link][2][4]

Application Note: Coordination Chemistry of N-(1,3-benzothiazol-6-yl)acetamide

Executive Summary

This guide details the protocols for utilizing N-(1,3-benzothiazol-6-yl)acetamide (6-ABT) as a ligand in coordination chemistry. Unlike its 2-substituted counterparts, which often form stable chelates, the 6-substituted isomer primarily acts as a monodentate ligand via the endocyclic thiazole nitrogen (N3) or as a bridging ligand in supramolecular assemblies (Metal-Organic Frameworks/Polymers).

This note targets researchers in medicinal inorganic chemistry, specifically those investigating the lipophilicity enhancement of benzothiazole pharmacophores via metal complexation (Tweedy’s Chelation Theory) for antimicrobial and anticancer applications.

Ligand Characteristics & Coordination Logic[1][2][3]

Structural Analysis

The ligand consists of a benzothiazole fused ring system with an acetamide group at the 6-position (benzene ring).

-

Primary Donor (Soft/Borderline Base): The endocyclic Nitrogen (N3 ) of the thiazole ring. This is the most sterically accessible and electron-rich site for transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).

-

Secondary Donor (Hard Base): The Carbonyl Oxygen of the acetamide group. Due to the distance from N3, chelation is geometrically impossible . However, this site facilitates bridging between metal centers or intermolecular hydrogen bonding.

Visualization of Coordination Logic

The following diagram illustrates the structural decision-making process when designing complexes with this ligand.

Caption: Decision tree for predicting coordination modes based on metal hardness and ligand sites.

Experimental Protocols

Protocol A: Ligand Synthesis & Purification

Prerequisite: Commercial 6-aminobenzothiazole is often impure. Recrystallization before acetylation is recommended.

Reagents:

-

6-Aminobenzothiazole (10 mmol, 1.50 g)

-

Acetic Anhydride (12 mmol, 1.22 g)

-

Glacial Acetic Acid (Solvent)

-

Ice-cold distilled water

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.50 g of 6-aminobenzothiazole in 10 mL of glacial acetic acid in a 50 mL round-bottom flask.

-

Acetylation: Add 1.22 g (approx. 1.15 mL) of acetic anhydride dropwise with stirring.

-

Reflux: Heat the mixture at 80°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water (3x 20 mL) to remove acid traces. Recrystallize from hot Ethanol.

-

Yield Check: Expected Yield: >85%. Melting Point: ~178-180°C.

Protocol B: Synthesis of Metal(II) Complexes

Target Stoichiometry: 1:2 (Metal:Ligand) for octahedral/tetrahedral geometries.

Reagents:

-

Metal Salt:

or -

Ligand: N-(1,3-benzothiazol-6-yl)acetamide (from Protocol A).

-

Solvent: Absolute Ethanol or Methanol.

Step-by-Step Workflow:

Caption: General workflow for the synthesis of metal(II) complexes via reflux condensation.

Characterization & Validation Strategy

To validate the coordination mode (E-E-A-T requirement), you must track specific spectral shifts.

FTIR Fingerprinting

The coordination of the thiazole nitrogen causes distinct shifts in the C=N stretching vibration.

| Functional Group | Free Ligand ( | Metal Complex ( | Diagnostic Interpretation |

| 1600 - 1610 | 1580 - 1590 | Primary Indicator. Shift to lower frequency indicates coordination via endocyclic Nitrogen. | |

| 1660 - 1680 | 1660 - 1680 | Usually unchanged , confirming the amide oxygen is not coordinating. | |

| N/A | 450 - 520 | New band appearance confirms Metal-Nitrogen bond. | |

| 3200 - 3300 | 3200 - 3300 | Remains sharp; broadening may indicate H-bonding in the lattice. |

1H-NMR (for systems like Zn, Cd)

-

Thiazole Protons: The proton at position 2 (adjacent to the ring Nitrogen) will experience a downfield shift (

ppm) due to the reduction of electron density on the ring upon coordination. -

Amide Proton: The -NH- signal typically remains stable unless the amide participates in intermolecular hydrogen bonding within the crystal lattice.

Electronic Spectra (UV-Vis)

-

Ligand: Exhibits

transitions (280-300 nm). -

Complex: Look for Ligand-to-Metal Charge Transfer (LMCT) bands (350-450 nm) and weak d-d transitions (visible region) for Cu(II)/Co(II), which define the geometry (Tetrahedral vs. Octahedral).

Biological Application Notes

Lipophilicity & Antimicrobial Screening

Metal complexes of benzothiazoles often exhibit higher antimicrobial activity than the free ligand.

-

Mechanism: Chelation reduces the polarity of the metal ion by delocalizing

-electrons over the chelate ring (or ligand system) and sharing the positive charge with the donor groups. This increases the lipophilic character (Overtone’s concept and Tweedy’s Chelation Theory), favoring permeation through the lipid layer of bacterial membranes. -

Protocol: Dissolve complexes in DMSO (avoid water/ethanol if solubility is poor). Screen against S. aureus (Gram +ve) and E. coli (Gram -ve) using the Well Diffusion Method.

DNA Binding Studies

The planar benzothiazole ring is an excellent intercalator.

-

Technique: UV-Vis Titration.

-

Observation: Monitor the absorption band of the complex while adding CT-DNA.

-

Result: Hypochromism (decrease in intensity) and Red Shift (bathochromic shift) indicate strong intercalation between DNA base pairs.

References

-

Synthesis and Characterization of Benzothiazole Complexes. Source: Journal of Coordination Chemistry / NIH (Related derivatives). Context: Establishes the baseline for benzothiazole-metal coordination modes (N-binding vs S-binding). URL:[Link]

-

IR Spectra of Inorganic and Coordination Compounds. Source: ResearchGate / Nakamoto (Standard Text). Context: Authoritative source for interpreting M-N (450-520 cm-1) and C=N shifts. URL:[Link]

-

Biological Activity of Benzothiazole Derivatives. Source: Rasayan Journal of Chemistry. Context: Validates the biological relevance (antimicrobial/anticancer) of the benzothiazole pharmacophore.[1] URL:[Link]

-

Coordination Modes of 2-mercapto-1,3-benzothiazole. Source: Taylor & Francis Online. Context: Provides comparative structural data on how benzothiazoles bridge metal centers. URL:[Link][2][3]

-

Crystal structure of N-(1,3-benzothiazol-2-yl)acetamide. Source: PubMed Central (NIH). Context: X-ray data for the 2-isomer, serving as a structural control for the 6-isomer analysis. URL:[Link]

Sources

Application Note: Green Synthesis and Antimicrobial Profiling of Benzothiazole Derivatives

This Application Note is designed for researchers in medicinal chemistry and microbiology. It details a streamlined, high-yield "Green Chemistry" protocol for synthesizing benzothiazole derivatives and a rigorous, CLSI-aligned method for determining their Minimum Inhibitory Concentration (MIC).

Executive Summary

Benzothiazole scaffolds are ubiquitous in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Traditional synthesis often requires harsh conditions (high heat, toxic solvents like DMF/DMSO, prolonged reflux). This guide introduces a Molecular Iodine (

Chemical Synthesis: Iodine-Catalyzed Oxidative Cyclization[5]

The Scientific Rationale

The condensation of 2-aminothiophenol with aldehydes typically proceeds via the formation of a Schiff base (imine), followed by intramolecular nucleophilic attack and oxidative dehydrogenation.

-

Why Molecular Iodine?

acts as a dual-role reagent: a Lewis acid catalyst to activate the carbonyl group for imine formation, and a mild oxidant to facilitate the aromatization of the intermediate benzoline to benzothiazole. This avoids the need for external oxidants like DMSO or metal catalysts.

Reaction Mechanism

The pathway involves three distinct phases: Activation

Figure 1: Mechanistic pathway of Iodine-promoted benzothiazole synthesis.

Detailed Protocol

Reagents:

-

2-Aminothiophenol (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol) (e.g., 4-Nitrobenzaldehyde for high activity)

-

Molecular Iodine (

) (10 mol%)[5] -

Ethanol (5 mL) or Solvent-free (Grinding method)

-

Sodium Thiosulfate (

) (sat. aq.)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 1.0 mmol of aryl aldehyde and 1.0 mmol of 2-aminothiophenol in 5 mL of ethanol.

-

Catalysis: Add 10 mol% (approx. 25 mg) of molecular iodine.

-

Reaction: Stir at room temperature for 10–30 minutes. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The mixture will darken initially due to iodine but lighten as the reaction completes.

-

Note: For solvent-free synthesis, grind reactants and

in a mortar for 5–10 mins.

-

-

Quenching: Pour the reaction mixture into crushed ice containing saturated sodium thiosulfate solution. This reduces residual iodine (removing the brown color) and precipitates the product.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry.

-

Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed due to the high specificity of this method.

Quality Control (Expected Data):

-

Yield: >85%

-

1H NMR (DMSO-d6): Aromatic protons

7.0–8.5 ppm. Absence of SH ( -

MS: Molecular ion peak

corresponding to the target mass.

Antimicrobial Screening: Broth Microdilution (MIC)

The Scientific Rationale

While disk diffusion (Kirby-Bauer) is useful for preliminary screening, Broth Microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This quantitative metric is essential for establishing Structure-Activity Relationships (SAR). The protocol below aligns with CLSI M07 standards.

Workflow Logic

Figure 2: CLSI-compliant Broth Microdilution workflow.

Detailed Protocol

Materials:

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Dye (Optional): Resazurin (0.015%) for visual readout (Blue = No Growth, Pink = Growth).

-

Controls: Ciprofloxacin (Positive), DMSO (Solvent Control), Sterile Media (Negative).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the benzothiazole derivative in 100% DMSO to a concentration of 1024 µg/mL.

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate. Dispense 200 µL of the compound stock (diluted to 2x desired starting conc in broth) into Column 1.

-

Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard 100 µL from Column 10.

-

Result: A gradient from 512 µg/mL to 1 µg/mL.

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland Standard (

CFU/mL). Dilute this 1:100 in broth to get -

Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final bacterial concentration is

CFU/mL. -

Incubation: Seal plate and incubate at 35

2°C for 16–20 hours (24h for MRSA). -

Readout: The MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity or no color change if Resazurin is used).

Data Analysis & SAR Insights

Interpreting MIC Values

Quantitative data should be tabulated to identify potent "Hits."

| Compound ID | R-Group (Pos 6) | Ar-Group (Pos 2) | MIC (S. aureus) | MIC (E. coli) | Activity Class |

| BT-01 | H | Phenyl | 64 µg/mL | >128 µg/mL | Weak |

| BT-02 | 4-Cl-Phenyl | 4 µg/mL | 16 µg/mL | Potent | |

| BT-03 | 4-OH-Phenyl | 32 µg/mL | 64 µg/mL | Moderate | |

| Cipro | - | - | 0.5 µg/mL | 0.015 µg/mL | Control |

Structure-Activity Relationship (SAR) Guide

Based on current literature and field data:

-

Electron-Withdrawing Groups (EWGs): Substituents like Nitro (

) or Halogens ( -

Hydroxyl Groups: A 2-hydroxy substitution on the phenyl ring often facilitates hydrogen bonding with target enzymes (e.g., DNA gyrase), improving binding affinity.

-

Mechanism: Potent derivatives often target bacterial DNA Gyrase or Dihydropteroate Synthase (DHPS) .

References

-

Gupta, S. D., et al. (2007). Iodine-Catalyzed, One-Pot, Solid-Phase Synthesis of Benzothiazole Derivatives. Synthetic Communications.

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis and Biological Evaluation of Benzothiazole Derivatives as Antimicrobial Agents. Molecules.[3][4][8][9][10][11][12]

-

RSC Advances. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 3. airo.co.in [airo.co.in]

- 4. scielo.br [scielo.br]

- 5. tandfonline.com [tandfonline.com]

- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. jchr.org [jchr.org]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

Thin-layer chromatography (TLC) conditions for benzothiazole amides

Application Note & Protocol Guide

Introduction & Scientific Context

Benzothiazole amides represent a privileged scaffold in medicinal chemistry, frequently exhibiting antitumor, antimicrobial, and neuroprotective properties. Their analysis via Thin-Layer Chromatography (TLC) presents a unique challenge: the molecule contains a basic heterocyclic nitrogen (benzothiazole ring, pKa ~1-2) and a neutral, hydrogen-bonding amide linkage.

This duality often leads to peak tailing or co-elution with starting materials (anilines or carboxylic acids) on standard silica gel. This guide provides a scientifically grounded, field-proven protocol to resolve these species with high fidelity.

Physicochemical Basis of Separation

-

Stationary Phase Interaction: The amide carbonyl accepts hydrogen bonds from the silanol groups (Si-OH) on the silica surface. Simultaneously, the benzothiazole nitrogen can protonate slightly or interact via dipole-dipole forces.

-

Mobile Phase Strategy: To achieve optimal

(0.2 – 0.5), the mobile phase must balance the lipophilicity of the fused benzene ring with the polarity of the amide bond.

Mobile Phase Optimization Protocol

The "Polarity Ladder" Strategy

Do not rely on a single solvent system. Use the "Polarity Ladder" to systematically identify the optimal separation window.

Table 1: Standard Mobile Phase Systems for Benzothiazole Amides

| System | Composition (v/v) | Polarity Index | Target Analyte Profile |

| System A | n-Hexane : Ethyl Acetate (6:1) | Low | Highly lipophilic, halogenated benzothiazoles. Good for separating non-polar impurities. |

| System B | n-Hexane : Ethyl Acetate (3:1) | Medium | Standard Starting Point. Balances retention for most benzothiazole amides. |

| System C | DCM : Methanol (20:1) | High | Polar amides or those with hydroxyl/amino substituents. |

| System D | Toluene : Acetone (4:1) | Orthogonal | Use when impurities co-elute in Hex/EtOAc. Aromatic stacking improves resolution. |

Critical Insight: If "streaking" (tailing) occurs, it is likely due to the basic nitrogen interacting with acidic silanols. Add 0.1% Triethylamine (TEA) or 1% Ammonia to the mobile phase to block these active sites. Conversely, for acidic amide derivatives, 0.5% Acetic Acid sharpens the spots.

Experimental Workflow: Solvent Selection

The following logic gate ensures you select the correct mobile phase without wasting time.

Figure 1: Decision tree for selecting and optimizing the mobile phase for benzothiazole amides.

Visualization & Detection Protocols

Benzothiazole amides are UV-active, but chemical staining provides critical information about functional groups and purity.

Primary Detection: UV Fluorescence

-

Wavelength: 254 nm (Short wave).

-

Observation: Benzothiazole rings exhibit strong fluorescence quenching (dark purple spots on green fluorescent silica indicators). Some derivatives may fluoresce blue/green at 365 nm.

-

Limit of Detection: ~50 ng.

Secondary Detection: Chemical Staining

If the UV spectrum is crowded, use these stains to differentiate the amide product from starting materials.

Table 2: Staining Specificity

| Stain Reagent | Preparation | Target Interaction | Visual Result |

| Iodine Chamber | Solid | Universal (Lipophilic adsorption) | Brown/Yellow spots. Reversible. |

| Hanessian’s Stain | Cerium Molybdate in | Oxidation of organic matter | Dark blue spots on light blue background. Permanent charring. |

| Ehrlich’s Reagent | p-Dimethylaminobenzaldehyde in HCl | Reacts with electron-rich rings | Pink/Red spots (Specific for unreacted amines/anilines). |

Detailed Experimental Protocol

Materials

-

Plates: Silica Gel 60

(Aluminum or Glass backed). -

Solvents: HPLC grade Ethyl Acetate, n-Hexane, Dichloromethane, Methanol.

-

Sample: Dissolve 1-2 mg of crude benzothiazole amide in 0.5 mL DCM or Ethyl Acetate.

Step-by-Step Procedure

-

Chamber Saturation (Crucial):

-

Add mobile phase (e.g., Hex:EtOAc 3:1) to the TLC chamber to a depth of 0.5 cm.

-

Place a piece of filter paper inside to line the wall.

-

Close the lid and wait 15 minutes . This ensures the vapor phase is in equilibrium, preventing "smiling" (curved solvent fronts) and improving reproducibility.

-

-

Spotting:

-

Development:

-

Place the plate in the chamber. Ensure the solvent level is below the spotting line.

-

Run until the solvent front reaches 1 cm from the top.

-

-

Analysis:

-

Mark the solvent front immediately with a pencil.

-

Visualize under UV 254 nm. Circle spots.

-

Calculate

.

-

Troubleshooting Common Issues

Issue 1: Peak Tailing (The "Comet" Effect)

Cause: The basic nitrogen in the benzothiazole ring interacts with acidic silanols. Solution: Pre-treat the TLC plate or modify the solvent.

-

Modification: Add 1 drop of Triethylamine (TEA) or Ammonium Hydroxide to 10 mL of mobile phase.

-

Plate Pre-treatment: Dip the TLC plate in a solution of 5% TEA in Methanol and dry before use.

Issue 2: Poor Resolution ( )

Cause: Isomers or similar polarity impurities. Solution: Change the selectivity mechanism.

-

Switch from Hexane:EtOAc to Toluene:Acetone or DCM:MeOH . Toluene interacts via

-

References

-

General Synthesis & TLC Monitoring

-

Mobile Phase Optimization

-

Northrop, B. H. (2020). Flash Optimization: Solvent Strength and Selectivity. Wesleyan University / Biotage Application Notes. Link

-

-

Benzothiazole Polarity & Properties

-

Biological Application & Purification

-

Visualization Techniques

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazoles with tunable electron-withdrawing strength and reverse polarity: a route to triphenylamine-based chromophores with enhanced two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,3-benzothiazol-6-yl)acetamide

Welcome to the technical support center for the synthesis of N-(1,3-benzothiazol-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important synthetic transformation.

Introduction

N-(1,3-benzothiazol-6-yl)acetamide is a key intermediate in the synthesis of various biologically active molecules. The seemingly straightforward N-acetylation of 6-amino-1,3-benzothiazole can present several challenges that affect the overall yield and purity of the final product. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(1,3-benzothiazol-6-yl)acetamide.

Issue 1: Low or No Product Yield

Q: I am experiencing very low or no yield of the desired N-(1,3-benzothiazol-6-yl)acetamide. What are the potential causes and how can I resolve this?

A: Low or no product yield is a common frustration that can stem from several factors. Let's break down the potential culprits and their solutions.

| Potential Cause | Explanation | Recommended Solution |

| Poor Quality Starting Material | The purity of the starting material, 6-amino-1,3-benzothiazole, is critical. Impurities can interfere with the reaction. | - Confirm the purity of the 6-amino-1,3-benzothiazole using techniques like NMR or melting point analysis. - Recrystallize the starting material if necessary. |

| Inactive Acetylating Agent | Acetic anhydride is highly susceptible to hydrolysis if exposed to atmospheric moisture. Degraded acetic anhydride will significantly reduce the reaction efficiency. | - Use a fresh, unopened bottle of acetic anhydride whenever possible. - If using an older bottle, consider distilling it before use. - Store acetic anhydride under an inert atmosphere (e.g., nitrogen or argon) and with a desiccant. |

| Inadequate Reaction Conditions | The reaction may not be proceeding to completion due to suboptimal temperature or reaction time. | - Temperature: Ensure the reaction is heated appropriately. While room temperature reactions are possible, gentle heating (e.g., 50-60 °C) can often improve the reaction rate and yield. - Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. |

| Presence of Water | Water will readily react with acetic anhydride, quenching it before it can acetylate the amine. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere to minimize exposure to moisture. |

Issue 2: Formation of Multiple Products/Side Reactions

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A: The presence of multiple products suggests that side reactions are occurring. The most common side product in this reaction is the di-acetylated product, where the thiazole nitrogen is also acetylated.

| Side Reaction | Explanation | Mitigation Strategy |

| Di-acetylation | Excess acetic anhydride or harsh reaction conditions can lead to the acetylation of both the amino group and the nitrogen atom of the thiazole ring. | - Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride.[1] Avoid using a large excess. - Temperature Control: Maintain a moderate reaction temperature. Overheating can promote di-acetylation. - Order of Addition: Slowly add the acetic anhydride to the solution of 6-amino-1,3-benzothiazole to maintain a low instantaneous concentration of the acetylating agent. |

| Polymerization/Degradation | In the presence of strong acids or high temperatures, the starting material or product can degrade or polymerize. | - Catalyst Choice: While the reaction can proceed without a catalyst, a mild base like pyridine or sodium acetate can be used to neutralize the acetic acid byproduct and prevent a highly acidic environment.[2] - Temperature Control: Avoid excessive heating. |

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of N-(1,3-benzothiazol-6-yl)acetamide from the crude reaction mixture. What are the best purification strategies?

A: Effective purification is crucial for obtaining a high-quality product.

| Purification Challenge | Recommended Technique | Detailed Protocol |

| Removing Excess Acetic Anhydride and Acetic Acid | Aqueous Workup: Quenching the reaction with water will hydrolyze excess acetic anhydride to acetic acid. Subsequent washing with a mild base will remove the acetic acid. | 1. After the reaction is complete, cool the mixture to room temperature. 2. Slowly pour the reaction mixture into cold water or an ice-water mixture to precipitate the product and hydrolyze excess anhydride. 3. Filter the solid product. 4. Wash the solid with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. 5. Wash with cold water to remove any remaining salts. |